molecular formula C19H20N2O3 B14998990 N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B14998990
M. Wt: 324.4 g/mol
InChI Key: MRALPDSMUCLCKJ-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide: shares structural similarities with other benzoxazole derivatives and phenylacetamide compounds.

    Benzoxazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Phenylacetamide compounds: Commonly used in pharmaceuticals for their therapeutic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C19H20N2O3/c1-10(2)13-5-6-17-16(8-13)21-19(24-17)15-9-14(20-12(4)22)7-11(3)18(15)23/h5-10,23H,1-4H3,(H,20,22)

InChI Key

MRALPDSMUCLCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C

Origin of Product

United States

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